molecular formula C21H22N2O3 B4904865 Ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4904865
M. Wt: 350.4 g/mol
InChI Key: WCKXYCOSLHQXPO-UHFFFAOYSA-N
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Description

Ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acenaphthene and pyrimidine moieties, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the acenaphthene derivative, followed by the formation of the pyrimidine ring. Key reagents and conditions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate: shares structural similarities with other acenaphthene and pyrimidine derivatives.

    Acenaphthene Derivatives: Compounds like 5-bromoacetylacenaphthene and 3-bromoacetylacenaphthene.

    Pyrimidine Derivatives: Compounds such as 2-thiouracil and 5-fluorouracil.

Uniqueness

The uniqueness of this compound lies in its combined acenaphthene and pyrimidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-26-20(24)17-12(2)23(3)21(25)22-19(17)16-11-10-14-9-8-13-6-5-7-15(16)18(13)14/h5-7,10-11,19H,4,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKXYCOSLHQXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C3CCC4=C3C2=CC=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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